PROTAC BTK Degrader-6

Catalog No.
S12858791
CAS No.
M.F
C45H47N11O6
M. Wt
837.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC BTK Degrader-6

Product Name

PROTAC BTK Degrader-6

IUPAC Name

5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C45H47N11O6

Molecular Weight

837.9 g/mol

InChI

InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59)

InChI Key

SPGWKNITNYHIGX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

PROTAC BTK Degrader-6 (CAS 2767204-39-5, also known as Compound 15) is a heterobifunctional targeted protein degrader comprising an Ibrutinib-based Bruton’s Tyrosine Kinase (BTK) binding moiety linked to a Cereblon (CRBN) E3 ligase ligand. Unlike first-generation BTK degraders designed exclusively for B-cell malignancies, this compound is specifically optimized for ultra-potent BTK clearance (DC50 = 3.18 nM) in macrophage and inflammatory models [1]. By physically eliminating the BTK protein rather than merely inhibiting its kinase domain, it completely abrogates BTK-dependent NF-κB activation, making it a critical procurement choice for researchers modeling severe autoimmune and inflammatory diseases where kinase-independent scaffolding functions drive pathology.

Substituting PROTAC BTK Degrader-6 with conventional covalent inhibitors like Ibrutinib fails in advanced immunological assays because inhibitors leave the BTK protein physically intact, allowing it to continue functioning as a structural scaffold for NF-κB signaling [1]. Conversely, attempting to substitute with early-generation BTK PROTACs (such as MT802) introduces significant processability and reproducibility risks; these older degraders require much higher dosing concentrations (DC50 > 60 nM), which frequently triggers the 'hook effect' (reduced degradation at high doses) and increases the likelihood of off-target CRBN-mediated toxicity. For reliable, complete target ablation in sensitive macrophage models, the specific molecular architecture and high potency of PROTAC BTK Degrader-6 is required.

Superior Degradation Potency vs. Benchmark PROTACs

In direct comparative studies, PROTAC BTK Degrader-6 achieves a degradation concentration 50% (DC50) of 3.18 nM with a maximum degradation (Dmax) of 99.90% at 8 hours. This represents an approximately 20-fold improvement in potency over the standard benchmark BTK PROTAC MT802, which exhibits a DC50 of 63.31 nM under identical conditions [1].

Evidence DimensionBTK Degradation Potency (DC50)
Target Compound Data3.18 nM
Comparator Or BaselineMT802 (63.31 nM)
Quantified Difference~20-fold higher degradation potency
ConditionsIn vitro degradation assays (8-hour incubation)

The 20-fold increase in potency allows buyers to use significantly less compound per assay, minimizing off-target toxicity and preventing the hook effect common in PROTAC workflows.

Complete Target Ablation vs. Kinase Inhibition

While covalent inhibitors like Ibrutinib effectively block the BTK kinase domain, they achieve 0% protein clearance, leaving the scaffolding function intact. PROTAC BTK Degrader-6 achieves near-complete target ablation (99.9% clearance), which physically removes the scaffold and results in profound suppression of IL-1β and IL-6 mRNA expression in LPS-stimulated RAW264.7 macrophages [1].

Evidence DimensionTarget Protein Clearance (Dmax)
Target Compound Data99.9% degradation at 8 hours
Comparator Or BaselineIbrutinib (0% degradation; kinase inhibition only)
Quantified DifferenceComplete structural elimination vs. functional inhibition
ConditionsLPS-stimulated RAW264.7 macrophage models

Procurement of this degrader is essential for researchers who must eliminate the kinase-independent scaffolding functions of BTK to fully suppress NF-κB pathways.

In Vivo Stability for Systemic Inflammatory Models

A major limitation of many PROTACs is poor pharmacokinetic stability, restricting them to in vitro use. PROTAC BTK Degrader-6 demonstrates sufficient systemic processability and stability to successfully reduce inflammatory responses in a mouse zymosan-induced peritonitis (ZIP) model, distinguishing it from bulkier, less stable early-generation degraders [1].

Evidence DimensionIn Vivo Efficacy Translation
Target Compound DataEfficacious in systemic ZIP mouse model
Comparator Or BaselineGeneric early PROTACs (often restricted to in vitro use)
Quantified DifferenceValidated systemic in vivo activity
ConditionsMouse zymosan-induced peritonitis (ZIP) model

Guarantees buyers that the compound can transition seamlessly from in vitro cell assays to complex in vivo preclinical disease models without requiring extensive re-engineering.

Preclinical Modeling of Autoimmune and Inflammatory Diseases

Because it completely abrogates BTK-dependent NF-κB activation, PROTAC BTK Degrader-6 is the ideal procurement choice for in vivo models of peritonitis, rheumatoid arthritis, or lupus where standard kinase inhibitors fail to fully suppress inflammation [1].

Macrophage Cytokine Suppression Assays

The compound's validated ability to suppress IL-1β and IL-6 mRNA expression makes it the optimal tool compound for LPS-stimulated RAW264.7 or primary macrophage assays requiring complete ablation of pro-inflammatory cytokine secretion [1].

Overcoming Scaffolding-Mediated Resistance

Useful for mechanistic studies investigating resistance to conventional BTK inhibitors, as the near-complete degradation (99.9% Dmax) bypasses the need for active-site binding and eliminates the protein's structural role in signaling complexes [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

837.37107826 Da

Monoisotopic Mass

837.37107826 Da

Heavy Atom Count

62

Dates

Last modified: 08-10-2024

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